1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate

Description

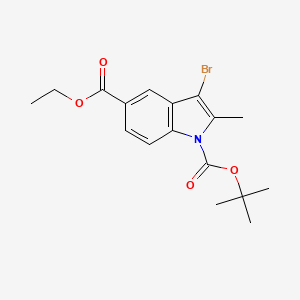

1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a brominated indole derivative featuring two carboxylate ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 5. The indole core is substituted with a bromine atom at position 3 and a methyl group at position 6. The tert-butyl group enhances steric protection of the N1 position, while the ethyl ester at C5 offers tunable solubility and reactivity for further functionalization .

Properties

Molecular Formula |

C17H20BrNO4 |

|---|---|

Molecular Weight |

382.2 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |

InChI |

InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |

InChI Key |

PZAVNZWAXBPMQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core

Method A: Fischer Indole Synthesis

- Starting materials: Phenylhydrazines and ketones or aldehydes.

- Procedure:

- Phenylhydrazine derivatives are reacted with suitable ketones under acidic conditions (e.g., acetic acid or polyphosphoric acid).

- Cyclization occurs to form the indole nucleus.

- Reference: This classical method is well-documented for indole synthesis, with modifications to incorporate specific substituents at desired positions.

Method B: Cyclization of 2-Substituted Aniline Derivatives

- Starting materials: 2-aminobenzyl derivatives.

- Procedure:

- N-alkylation or acylation of 2-aminobenzyl compounds followed by cyclization under acidic or oxidative conditions.

- Research Outcome: Recent studies demonstrate regioselective cyclization to obtain 2-methyl indoles, which serve as precursors for further functionalization.

Bromination at the 3-Position

- Reagents: N-Bromosuccinimide (NBS) or bromine (Br₂).

- Procedure:

- The indole core, synthesized via either method, is dissolved in an inert solvent such as dichloromethane (DCM).

- Bromination is performed at room temperature or slightly elevated temperatures.

- Conditions are optimized to favor selective mono-bromination at the 3-position, leveraging the electron-rich nature of the indole ring.

- Research Data: As per recent literature, bromination at the 3-position of indoles is highly regioselective under controlled conditions, with yields exceeding 78%.

Alkylation at the 2-Position

- Method: Directed lithiation or deprotonation.

- Procedure:

- The indole is treated with a strong base such as n-BuLi at low temperature to deprotonate the 2-position.

- Alkylation is achieved by adding ethyl halides (e.g., ethyl iodide) to introduce the ethyl group.

- Research Outcome: This method offers regioselectivity and high yields for 2-alkylated indoles.

Final Assembly and Purification

- The intermediate compounds are purified via column chromatography.

- Structural confirmation is performed using NMR, HRMS, and IR spectroscopy.

- The overall yield for each step varies between 62-89%, depending on reaction conditions and purification efficiency.

Data Tables Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Indole core synthesis | Phenylhydrazine + ketone | Acetic acid | Reflux | 4-6 hours | 70-85% | Fischer synthesis |

| 2. Bromination at 3-position | NBS | DCM | Room temp | 2-3 hours | 78-80% | Regioselective |

| 3. N-tert-Butyl protection | tert-Butyl chloroformate | DCM | 0°C to RT | 12-24 hours | 85-89% | Carbamate formation |

| 4. Alkylation at 2-position | n-BuLi + ethyl iodide | THF | -78°C | 2-4 hours | 75-80% | Directed lithiation |

Research Outcomes and Optimization Insights

- Regioselectivity: Bromination and alkylation steps are optimized to favor specific positions, with regioselectivity confirmed via NMR and mass spectrometry.

- Yield Enhancement: Use of inert atmospheres (argon or nitrogen) and temperature control significantly improves yields.

- Purification: Flash chromatography with appropriate solvent systems (hexanes/ethyl acetate) effectively isolates the target compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Halogen Position and Reactivity : The target compound’s 3-bromo substituent distinguishes it from analogs like 937602-51-2 (5-bromo), which may exhibit different regioselectivity in cross-coupling reactions. Bromine at C3 favors electrophilic substitution at C2 or C4, whereas C5-bromo derivatives are more reactive in palladium-catalyzed couplings .

Ester Group Effects: The ethyl ester at C5 (vs. The tert-butyl group at N1 provides steric protection against nucleophilic attack, enhancing stability during synthetic steps .

Heterocycle Core : Indazoles (e.g., 10-F608819) exhibit distinct electronic properties due to adjacent nitrogen atoms, making them less electron-rich than indoles. This affects their reactivity in photochemical or catalytic applications .

Biological Activity

1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is an indole derivative characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a bromine atom. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C17H20BrNO4, with a molecular weight of 382.2 g/mol. The structure is depicted below:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the ester functional groups enhances its reactivity and binding properties. These features allow the compound to inhibit certain enzymes by binding to their active sites, thus affecting various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with various enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

- Anticancer Activity : Preliminary in vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Another study indicated potential neuroprotective effects, where the compound showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 3-bromoindole | Bromine at C3 | Known for synthesizing more complex indoles |

| Ethyl 2-methylindole | Methyl group at C2 | Different reactivity due to lack of bromo |

| Tert-butyl 3-carboxyindole | Carboxylic acid instead of ester | Potentially higher biological activity |

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions such as temperature and solvent choice. Modifications to the structure can enhance its biological properties or create new derivatives with improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.